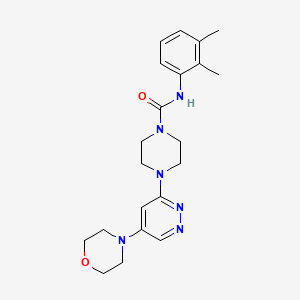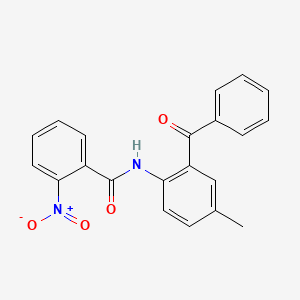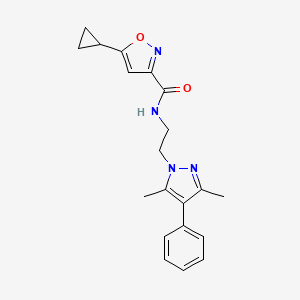
5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound could involve the use of imidazole, a five-membered heterocyclic moiety . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of this compound likely involves a cyclopropyl group, an isoxazole ring, and a pyrazole ring. The isoxazole ring is a five-membered heterocyclic moiety .科学的研究の応用
Synthesis and Characterization
A significant aspect of research on compounds like 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves their synthesis and structural characterization. Studies have focused on developing efficient synthesis methods for such compounds. For instance, Biradar et al. (2009) discussed a one-pot acid-catalyzed cyclocondensation method for synthesizing substituted pyrazoles and isoxazoles, highlighting a process that might be relevant for similar compounds (Biradar et al., 2009). Additionally, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, providing insights into the structural and spectral properties of such molecules (Viveka et al., 2016).
Biological Activities and Applications
Several studies have explored the biological activities of pyrazole derivatives, which could extend to compounds like this compound. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential medicinal applications (Rahmouni et al., 2016). Nassar et al. (2015) outlined an efficient method for obtaining pyrazole derivatives and investigated their anti-tumor properties, suggesting their potential in cancer treatment (Nassar et al., 2015).
Chemical Reactions and Mechanisms
Understanding the chemical reactions and mechanisms involving pyrazole derivatives is another research area. For example, Rudenko et al. (2011) studied heterocyclization reactions between derivatives of 5-aminopyrazoles, revealing various possible reaction pathways (Rudenko et al., 2011). Also, Beck and Lynch (1987) discussed the synthesis of pyrazole-4-carboxylate ester derivatives, which could provide insights into the reactions involving similar compounds (Beck & Lynch, 1987).
Molecular Modeling and Theoretical Studies
Molecular modeling and theoretical studies play a crucial role in understanding the properties and potential applications of compounds like this compound. Liu et al. (2016) synthesized and characterized a pyrazolopyrimidine derivative and performed crystal structure determination, which is essential for understanding molecular interactions and properties (Liu et al., 2016).
特性
IUPAC Name |
5-cyclopropyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-13-19(16-6-4-3-5-7-16)14(2)24(22-13)11-10-21-20(25)17-12-18(26-23-17)15-8-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMSRTVPCFSEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NOC(=C2)C3CC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)
![N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2857590.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine](/img/structure/B2857592.png)
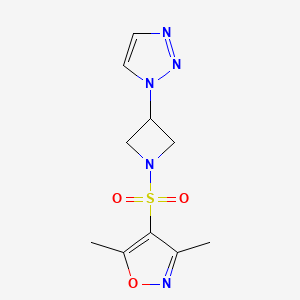
![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2857597.png)
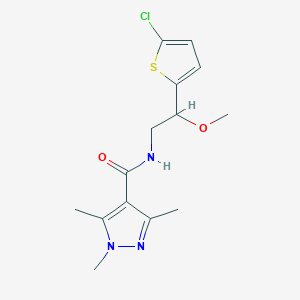
![(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(1-methylpyrazol-3-yl)prop-2-enamide](/img/structure/B2857600.png)
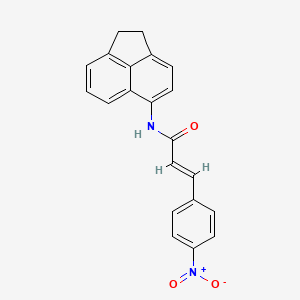
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)
![1-(4-chlorobenzyl)-4-(4-cyclopentylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2857604.png)
